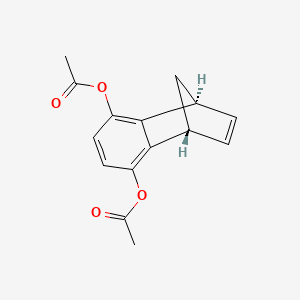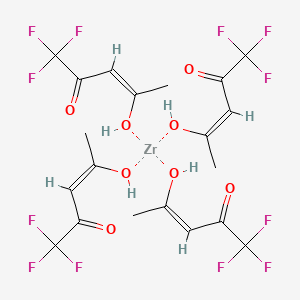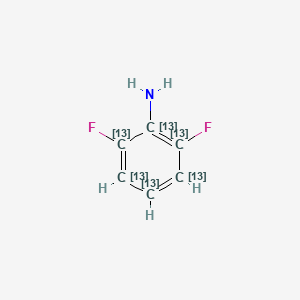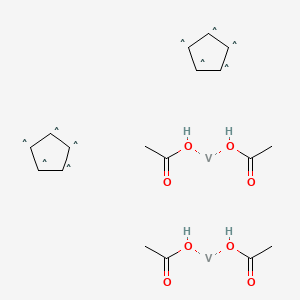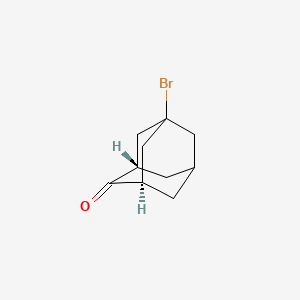
Tris(cyclopentadienyl)terbium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)terbium(III) is an organometallic compound with the chemical formula (C5H5)3Tb. It is composed of a terbium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)terbium(III) can be synthesized through the reaction of terbium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(cyclopentadienyl)terbium(III) are not widely documented, the compound is generally produced in research laboratories for specialized applications. The synthesis involves careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(cyclopentadienyl)terbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) complexes.
Reduction: It can be reduced to form terbium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terbium(IV) oxide, while reduction could produce terbium(II) chloride .
Applications De Recherche Scientifique
Tris(cyclopentadienyl)terbium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation
Materials Science: The compound is utilized in the development of advanced materials, such as magnetic and luminescent materials.
Electronics: It is employed in the fabrication of electronic devices, including transistors and sensors.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of Tris(cyclopentadienyl)terbium(III) involves the interaction of the terbium ion with various molecular targets. The cyclopentadienyl ligands stabilize the terbium ion, allowing it to participate in catalytic and electronic processes. The compound’s unique electronic structure enables it to facilitate various chemical reactions and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(cyclopentadienyl)erbium(III): Similar in structure but contains erbium instead of terbium.
Tris(cyclopentadienyl)yttrium(III): Contains yttrium and exhibits different electronic properties.
Tris(cyclopentadienyl)lanthanum(III): Contains lanthanum and is used in different catalytic applications.
Uniqueness
Tris(cyclopentadienyl)terbium(III) is unique due to its specific electronic configuration and the properties of the terbium ion. This uniqueness makes it particularly valuable in applications requiring specific magnetic and luminescent properties .
Propriétés
Formule moléculaire |
C15H15Tb |
|---|---|
Poids moléculaire |
354.20 g/mol |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H; |
Clé InChI |
FMNCAPFXHVPBJH-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


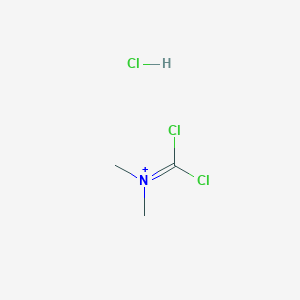
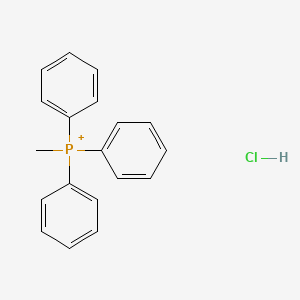
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)
